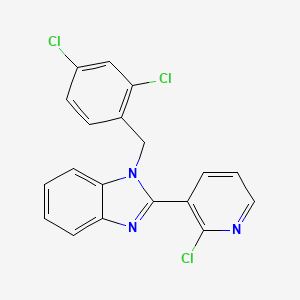

2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole

Descripción

This benzimidazole derivative features a 1,3-benzimidazole core substituted with a 2-chloro-3-pyridinyl group at position 2 and a 2,4-dichlorobenzyl group at position 1. Its molecular formula is C₁₉H₁₂Cl₃N₃, with a monoisotopic mass of 397.0 g/mol (approximated from analogs in and ).

Propiedades

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(2,4-dichlorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3/c20-13-8-7-12(15(21)10-13)11-25-17-6-2-1-5-16(17)24-19(25)14-4-3-9-23-18(14)22/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJRNOFHSKDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the 2,4-dichlorobenzyl group: This step may involve a nucleophilic substitution reaction where the benzimidazole core reacts with 2,4-dichlorobenzyl chloride in the presence of a base.

Attachment of the 2-chloro-3-pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the pyridine ring.

Reduction: Reduction reactions could potentially modify the chlorinated aromatic rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Aplicaciones Científicas De Investigación

Antiviral Activity

Benzimidazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds in this class can inhibit various viruses, including those responsible for hepatitis and herpes infections. For instance, certain benzimidazole derivatives have shown effectiveness against the Hepatitis C virus (HCV), with some exhibiting EC50 values in the nanomolar range . The unique structure of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole may enhance its binding affinity to viral proteins, making it a candidate for further antiviral studies.

Antiparasitic Activity

The compound has demonstrated significant antiparasitic effects against protozoan parasites such as Trichomonas vaginalis and Giardia intestinalis. Studies have reported nanomolar activity against these pathogens, suggesting that it could be developed into an effective treatment option . The benzimidazole core is known for its ability to interact with essential enzymes in parasites, disrupting their metabolic pathways.

Anticancer Properties

Benzimidazole derivatives are recognized for their anticancer activities. The compound has been evaluated for its potential to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways . The presence of halogen atoms in its structure may enhance its cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

Synthesis and Production

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions:

- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

- Introduction of the 2,4-Dichlorobenzyl Group : Nucleophilic substitution reaction with 2,4-dichlorobenzyl chloride.

- Attachment of the 2-Chloro-3-Pyridinyl Group : Coupling reaction (e.g., Suzuki or Heck reaction) using appropriate catalysts .

Mecanismo De Acción

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, compounds in the benzimidazole class can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

The benzimidazole scaffold is highly modifiable, with substituent variations significantly altering physicochemical properties and bioactivity. Key analogs include:

Key Observations:

The 3,4-dichlorobenzyl substituent () introduces steric hindrance and electron-withdrawing effects, which may alter binding affinity in biological systems .

Pyridinyl Substituents :

- The 2-chloro-3-pyridinyl group (Target) differs from the 6-chloro-3-pyridinyl variant (), where chlorine position impacts electronic distribution and intermolecular interactions (e.g., hydrogen bonding) .

Functional Group Additions :

Actividad Biológica

2-(2-Chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound with notable biological activity, particularly within medicinal chemistry. This compound, characterized by its complex structure and multiple halogen substitutions, has been studied for its potential therapeutic applications, including anti-parasitic and anti-cancer properties.

- Molecular Formula : C21H16Cl3N3

- Molecular Weight : 416.73 g/mol

- CAS Number : 344279-04-5

- Boiling Point : Approximately 610.0 ± 65.0 °C

- Density : 1.37 g/cm³

- pKa : 3.15, indicating acidic properties

The biological activity of this compound is largely attributed to the benzimidazole core, known for its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen groups enhances its binding affinity and alters its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiparasitic Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds similar to 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole have demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of microtubule dynamics and interference with DNA synthesis.

Case Studies

-

Trypanosoma brucei Inhibition :

- A study optimized a series of benzimidazole derivatives for their inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase (MetRS). The best compounds exhibited EC50 values in the nanomolar range (39 nM and 22 nM), highlighting their potential as lead compounds for treating human African trypanosomiasis .

- Antitumor Activity :

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-chloro-3-pyridinyl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with appropriate carbonyl precursors. Ultrasound-assisted synthesis in aqueous media using SiO₂/CCl₃COOH as a catalyst enhances reaction efficiency, achieving yields >85% by reducing reaction time and improving regioselectivity . For complex substituents (e.g., pyridinyl groups), diverted synthesis strategies involving organotrifluoroborate intermediates may improve purity . Key optimization parameters include solvent polarity, temperature control (60–80°C), and stoichiometric ratios of benzyl halides to benzimidazole precursors.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this benzimidazole derivative?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the dichlorobenzyl moiety (δ 5.40 ppm for CH₂ in CDCl₃) and pyridinyl protons (δ 7.4–8.5 ppm) .

- X-ray crystallography : Resolve the benzimidazole core geometry (e.g., bond angles between N1-C2 and C2-N3) and confirm substitution patterns. Coordination complexes of analogous benzimidazoles with Cd(II) or Cu(II) provide reference data for metal-binding behavior .

- FT-IR : Identify N–H stretching (~3050 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The dichlorobenzyl and pyridinyl groups confer lipophilicity, limiting aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for in vitro assays. Stability studies via HPLC-UV at 25°C/60°C show degradation <5% over 72 hours in neutral buffers. Under acidic conditions (pH <3), hydrolysis of the benzimidazole ring may occur, necessitating pH-controlled storage .

Advanced Research Questions

Q. How does the compound coordinate with transition metals, and what implications does this have for catalytic or medicinal applications?

- Methodological Answer : The benzimidazole N3 atom acts as a monodentate ligand, forming complexes with Cd(II) or Cu(II) in a distorted tetrahedral geometry. For example, [Cu(mpbz)Cl₂] (mpbz = methylpyrazolyl-benzimidazole) exhibits antiferromagnetic behavior, with bond lengths of Cu–N ≈ 1.98 Å . To study coordination, prepare methanolic solutions of the ligand and metal salts (e.g., CdCl₂), then characterize via single-crystal XRD and magnetic susceptibility measurements. Such complexes may serve as redox-active catalysts or probes for metalloenzyme inhibition.

Q. What structure-activity relationship (SAR) strategies can enhance the compound’s bioactivity, particularly against fungal or cancer targets?

- Methodological Answer :

- Halogen substitution : The 2,4-dichlorobenzyl group is critical for antifungal activity; replacing Cl with F or CF₃ may improve membrane permeability .

- Heterocyclic modifications : Introduce triazole or pyrazole moieties at the pyridinyl position to mimic known lysine demethylase inhibitors (e.g., Compound 21 in ).

- Pharmacophore hybridization : Fuse the benzimidazole core with benzoxazole or thiadiazine rings to target bacterial FBPase-1 . Validate analogs via MIC assays against Candida albicans or cytotoxicity screens in prostate cancer cell lines (e.g., PC-3) .

Q. How can researchers resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or impurity levels. To mitigate:

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., ATP-based viability).

- Validate purity : Characterize batches via LC-MS (>98% purity) and differential scanning calorimetry (DSC) to exclude polymorphic interference .

- Dose-response refinement : Perform 8-point IC₅₀ curves with triplicate replicates to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.